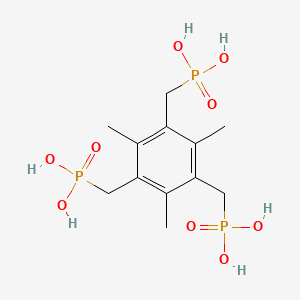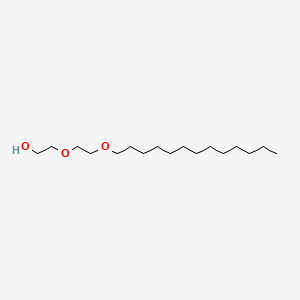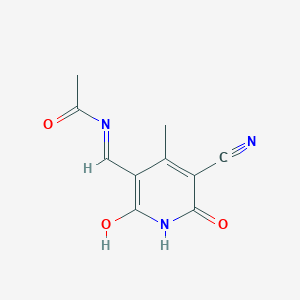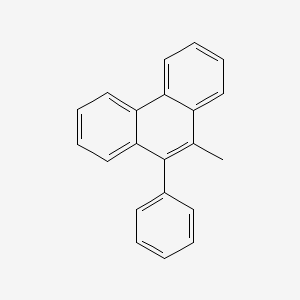
((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(phosphonic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(phosphonic acid): is a complex organic compound with the molecular formula C12H21O9P3 and a molecular weight of 402.21 g/mol . This compound is known for its unique structure, which includes a benzene ring substituted with three phosphonic acid groups via methylene bridges. It is also referred to as 2,4,6-tris(phosphorylmethyl)mesitylene .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(phosphonic acid) typically involves the reaction of 2,4,6-trimethylbenzene-1,3,5-triyl tris(methylene)triphosphonic acid with various reagents under controlled conditions . The process often includes hydrothermal reactions with metal sulfates and auxiliary N-containing ligands .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar principles as laboratory methods, scaled up for larger production volumes. The use of hydrothermal synthesis and coordination with metal ions is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: ((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(phosphonic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of phosphorus.
Substitution: It can participate in substitution reactions where the phosphonic acid groups are replaced or modified.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution Reagents: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution can produce various substituted benzene derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, ((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(phosphonic acid) is used as a ligand in the synthesis of metal-organic frameworks (MOFs). These frameworks have applications in catalysis, gas storage, and separation technologies .
Biology and Medicine: The compound’s ability to form stable complexes with metal ions makes it useful in biological and medical research. It is studied for its potential in drug delivery systems and as a chelating agent .
Industry: In industry, ((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(phosphonic acid) is used in the production of advanced materials, including polymers and coatings. Its unique structure provides enhanced stability and functionality to these materials .
Mecanismo De Acción
The mechanism of action of ((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(phosphonic acid) involves its ability to coordinate with metal ions. The phosphonic acid groups act as ligands, binding to metal centers and forming stable complexes. These complexes can then participate in various chemical reactions, depending on the metal ion and the surrounding environment .
Comparación Con Compuestos Similares
- Benzene-1,3,5-triyltris(methylene)triphosphonic acid
- 2,4,6-Trimethylbenzene-1,3,5-triyl tris(methylene)triphosphonic acid
Uniqueness: ((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(phosphonic acid) is unique due to its specific substitution pattern and the presence of three phosphonic acid groups. This structure provides distinct chemical properties, such as enhanced stability and reactivity, compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H21O9P3 |
|---|---|
Peso molecular |
402.21 g/mol |
Nombre IUPAC |
[2,4,6-trimethyl-3,5-bis(phosphonomethyl)phenyl]methylphosphonic acid |
InChI |
InChI=1S/C12H21O9P3/c1-7-10(4-22(13,14)15)8(2)12(6-24(19,20)21)9(3)11(7)5-23(16,17)18/h4-6H2,1-3H3,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21) |
Clave InChI |
QWXUWANGIZFKSQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1CP(=O)(O)O)C)CP(=O)(O)O)C)CP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-](/img/structure/B13733104.png)
![(2S,5S,8R,9S,11S,13S,14S,15R)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B13733105.png)

![5-{6-[(1-Methylpiperidin-4-Yl)oxy]-1h-Benzimidazol-1-Yl}-3-{(1r)-1-[2-(Trifluoromethyl)phenyl]ethoxy}thiophene-2-Carboxamide](/img/structure/B13733128.png)

![D(+)-Karnitinaethylesterbromid [German]](/img/structure/B13733142.png)
